molecular formula C11H5F6NO B3051759 2,7-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-43-1

2,7-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B3051759
CAS No.: 35853-43-1
M. Wt: 281.15 g/mol
InChI Key: KBTXVMVBORZGOL-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C11H5F6NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a subject of interest in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2,7-Bis(trifluoromethyl)quinolin-4-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2,7-Bis(trifluoromethyl)quinolin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through multiple mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(trifluoromethyl)quinolin-4-ol is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,7-bis(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-6-7(3-5)18-9(4-8(6)19)11(15,16)17/h1-4H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXVMVBORZGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384933
Record name 2,7-bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-43-1
Record name 2,7-bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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